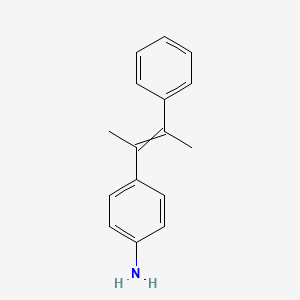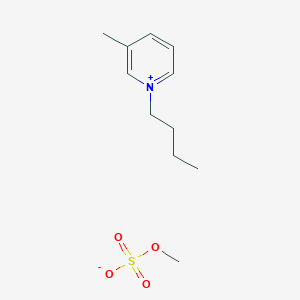
1-Butyl-3-methylpyridin-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylpyridin-1-ium methyl sulfate is an ionic liquid with the molecular formula C11H19NO4S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylpyridin-1-ium methyl sulfate can be synthesized through a metathesis reaction. The process typically involves the reaction of 1-butyl-3-methylpyridinium bromide with methyl sulfate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylpyridin-1-ium methyl sulfate involves its ionic nature, which allows it to interact with various molecular targets. The compound can disrupt hydrogen bonding and electrostatic interactions, leading to changes in the structure and function of biomolecules. These interactions are crucial in its applications as a solvent, catalyst, and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium methyl sulfate
- 1-Butyl-3-methylpyridinium bromide
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Butyl-3-methylpyridin-1-ium methyl sulfate stands out due to its unique combination of thermal stability, low volatility, and excellent solubility. These properties make it more suitable for high-temperature applications and as a solvent for a wide range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
916730-28-4 |
|---|---|
Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;methyl sulfate |
InChI |
InChI=1S/C10H16N.CH4O4S/c1-3-4-7-11-8-5-6-10(2)9-11;1-5-6(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KXGRFVJWZGSJBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
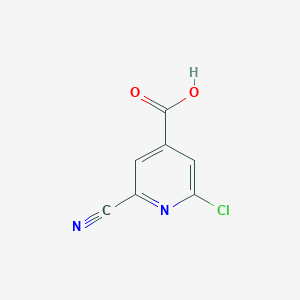
![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
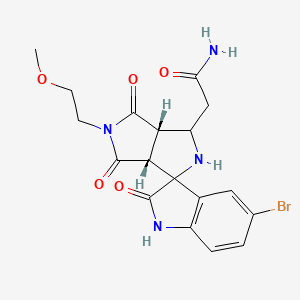
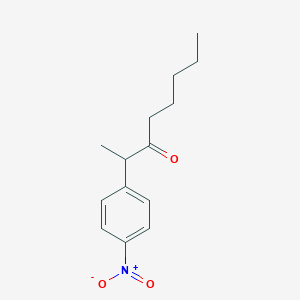
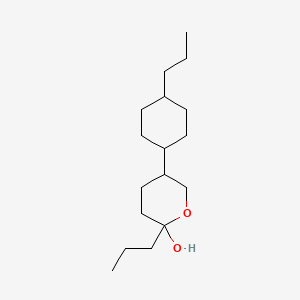
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)

![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
